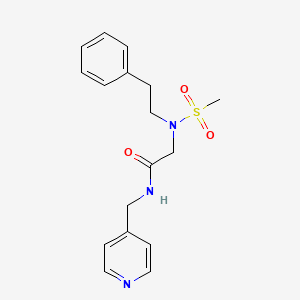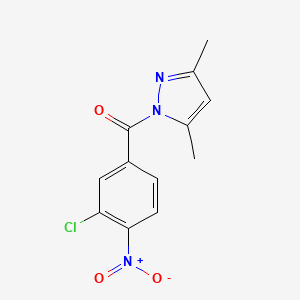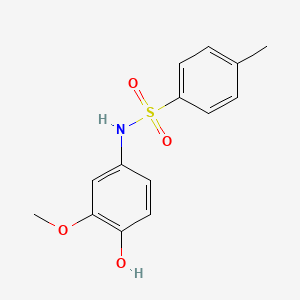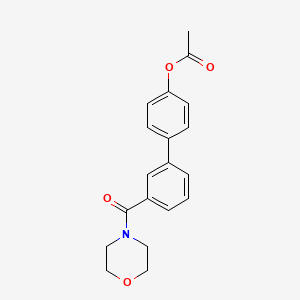
2,6-dichloro-N-3-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-3-pyridinylbenzenesulfonamide, also known as Dichlorvos, is a potent insecticide that has been widely used in agriculture and public health for over 50 years. Its chemical formula is C7H7Cl2NO2S, and it is a colorless to light brown liquid with a strong odor.
Mécanisme D'action
2,6-dichloro-N-3-pyridinylbenzenesulfonamide acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
In addition to its insecticidal properties, 2,6-dichloro-N-3-pyridinylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on humans and animals. It has been found to cause oxidative stress, DNA damage, and disruption of the immune system. It has also been linked to the development of cancer and other chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichloro-N-3-pyridinylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and broad spectrum of activity against a wide range of insect species. However, its toxicity and potential health risks make it difficult to handle and require strict safety precautions.
Orientations Futures
There are several areas of future research that could be explored with respect to 2,6-dichloro-N-3-pyridinylbenzenesulfonamide. These include the development of safer and more effective insecticides, the investigation of its potential therapeutic uses in the treatment of neurodegenerative diseases, and the study of its long-term effects on human health and the environment. Additionally, research could be focused on identifying alternative methods for controlling insect-borne diseases that do not rely on the use of chemical insecticides.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-N-3-pyridinylbenzenesulfonamide involves the reaction of 2,6-dichloro-4-nitroaniline with pyridine in the presence of sulfuric acid. The resulting product is then treated with sodium sulfite to yield 2,6-dichloro-N-3-pyridinylbenzenesulfonamide.
Applications De Recherche Scientifique
2,6-dichloro-N-3-pyridinylbenzenesulfonamide has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria, dengue fever, and Zika virus. It has also been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2,6-dichloro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-9-4-1-5-10(13)11(9)18(16,17)15-8-3-2-6-14-7-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTNSXGAJQLXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-n-3-pyridinylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)


![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)

![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)
![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)


![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)